![molecular formula C11H20N2O6 B1473934 tert-Butyl piperazine-1-carboxylate oxalate CAS No. 57260-72-7](/img/structure/B1473934.png)
tert-Butyl piperazine-1-carboxylate oxalate
Overview
Description
Tert-Butyl 1-piperazinecarboxylate, also known as Olaparib Impurity 7, is an impurity of Olaparib . It is an N-Boc protected piperazine .
Synthesis Analysis
The synthesis of tert-Butyl piperazine-1-carboxylate involves the use of column chromatography (petroleum ether/ethyl acetate = 4:1) to yield a colorless solid .Molecular Structure Analysis
The molecular structure of tert-Butyl piperazine-1-carboxylate is represented by the formula C9H18N2O2 .Chemical Reactions Analysis
1-Boc-piperazine undergoes Buchwald-Hartwig amination with various aryl halides to form corresponding amine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of tert-Butyl piperazine-1-carboxylate include a melting point of 43-47 °C . Its molecular weight is 186.25 .Scientific Research Applications
Synthesis and Characterization
- Synthesis and Characterization : tert-Butyl piperazine-1-carboxylate oxalate derivatives have been synthesized and characterized using various spectroscopic techniques. For instance, two derivatives, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, were synthesized and characterized by FT-IR, 1H & 13C NMR, LCMS, and X-ray diffraction analysis (Kulkarni et al., 2016).
Biological Evaluation
- Antibacterial and Antifungal Activities : Some derivatives of this compound have been evaluated for their antibacterial and antifungal activities. The mentioned derivatives were found to be moderately active against several microorganisms (Kulkarni et al., 2016).
- Anthelmintic Activity : tert-Butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was screened for in vitro anthelmintic activity and exhibited moderate effectiveness (Sanjeevarayappa et al., 2015).
Chemical Properties and Applications
- Molecular Structure and Properties : The molecular structure of various this compound derivatives has been determined, revealing insights into their chemical properties and potential applications (Mamat et al., 2012).
- Anticorrosive Behavior : Research has also been conducted on the anticorrosive properties of certain derivatives, such as tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate, for carbon steel in acidic solutions (Praveen et al., 2021).
Medicinal Chemistry Applications
- Role in Synthesis of Medicinal Compounds : Some derivatives serve as important intermediates in the synthesis of biologically active compounds. For example, tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate is used in synthesizing benzimidazole compounds (Ya-hu, 2010).
Crystallography and Structural Analysis
- Crystallography Studies : Extensive crystallography studies have been conducted to understand the molecular configuration of various this compound derivatives, contributing to a deeper understanding of their potential applications in various fields (Gumireddy et al., 2021).
Safety and Hazards
Tert-Butyl piperazine-1-carboxylate is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include wearing protective gloves/clothing/eye protection/face protection, washing with plenty of water if it comes in contact with skin, and removing the person to fresh air and keeping them comfortable for breathing if inhaled .
Future Directions
Tert-Butyl piperazine-1-carboxylate can be used to synthesize monosubstituted piperazine intermediates of many bioactive molecules and piperazine containing drug substances, such as trazodone . This suggests potential future directions in the development of new bioactive molecules and drug substances.
Mechanism of Action
Target of Action
Tert-Butyl Piperazine-1-carboxylate Oxalate, also known as 1-Boc-piperazine Oxalate, is primarily targeted at Gram-positive bacteria . It has shown strong bactericidal properties against susceptible and drug-resistant strains . The compound’s primary targets are the bacterial cytoplasmic membranes .
Mode of Action
The mode of action of this compound involves the depolarization of the bacterial cytoplasmic membrane . This suggests a dissipation of the bacterial membrane potential as its mechanism of antibacterial action .
Biochemical Pathways
This compound affects the biochemical pathways related to the bacterial membrane potential . The depolarization of the bacterial cytoplasmic membrane leads to the disruption of essential processes, such as nutrient uptake and energy production, thereby inhibiting bacterial growth .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth . By disrupting the bacterial membrane potential, it prevents the bacteria from carrying out essential processes, leading to their death .
properties
IUPAC Name |
tert-butyl piperazine-1-carboxylate;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.C2H2O4/c1-9(2,3)13-8(12)11-6-4-10-5-7-11;3-1(4)2(5)6/h10H,4-7H2,1-3H3;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWRZAGRJJOLJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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